molecular formula C11H10FNO B1526135 4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile CAS No. 1181267-65-1

4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile

Cat. No. B1526135
M. Wt: 191.2 g/mol
InChI Key: GYJSPMDSBJGVMD-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile, also known as 4-Fluorophenyl-2-methylbutanenitrile, is a compound that has recently been studied for its potential applications in a variety of scientific research fields. This compound has a wide range of potential applications in areas such as biochemistry, pharmacology, and materials science.

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis and reactivity of 4-phenyl-3-oxobutanenitrile derivatives have been extensively studied, revealing their versatility as starting materials for the synthesis of polyfunctionally substituted heterocycles (Khalik, 1997). This research has contributed to the development of new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, showcasing the potential of these compounds in creating diverse heterocyclic structures.

Fluoropolymer Synthesis in Supercritical Carbon Dioxide

Fluoropolymers, known for their high-performance properties, have been synthesized in environmentally friendly supercritical carbon dioxide, circumventing the need for harmful chlorofluorocarbons (CFCs). This method utilizes highly fluorinated acrylic monomers, offering a sustainable approach to producing these technologically critical materials (DeSimone, Guan, Elsbernd, 1992).

Molecular Structure and Reactivity

The novel 1,4-N-->O migration observed in a bicalutamide derivative during N-methylation highlights the intriguing reactivity of fluorophenyl compounds. This study sheds light on the structural transformations possible with these compounds, offering insights into their chemical behavior (Patil, Li, Ross, Kraka, Cremer, Mohler, Dalton, Miller, 2006).

Antimicrobial Activity of Schiff Bases

The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrates the antimicrobial potential of these compounds. This research not only contributes to the field of medicinal chemistry but also offers potential applications in developing new antimicrobial agents (Puthran, Poojary, Purushotham, Harikrishna, Nayak, Kamat, 2019).

Fluorescence Lifetime Imaging in Live Cells

The study of molecular rotors based on fluorophenyl compounds for measuring the viscosity of live cells via fluorescence lifetime imaging (FLIM) represents a novel application in biophysical research. This method provides a sensitive and versatile tool for assessing intracellular viscosity, which is crucial for understanding cellular functions and processes (Kuimova, Yahioglu, Levitt, Suhling, 2008).

properties

IUPAC Name

4-(2-fluorophenyl)-2-methyl-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c1-8(7-13)6-11(14)9-4-2-3-5-10(9)12/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJSPMDSBJGVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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